Cas no 1369332-33-1 (3-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-1-amine)

3-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-1-amine is a specialized organic compound featuring a cyclopentabthiophene core linked to a propylamine moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The cyclopentabthiophene unit enhances aromaticity and conjugation, while the amine group provides reactivity for further functionalization. Its rigid yet tunable framework is advantageous in designing small-molecule inhibitors, ligands, or optoelectronic materials. The compound’s stability and synthetic versatility allow for precise modifications, catering to applications in drug discovery and organic electronics. Its well-defined molecular architecture ensures reproducibility in research and industrial settings.
3-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-1-amine structure
1369332-33-1 structure
Product Name:3-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-1-amine
CAS No:1369332-33-1
MF:C10H15NS
MW:181.29780125618
CID:5920872
PubChem ID:82408077
Update Time:2025-10-29

3-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-1-amine
    • 3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}propan-1-amine
    • EN300-1856056
    • 1369332-33-1
    • Inchi: 1S/C10H15NS/c11-6-2-4-9-7-8-3-1-5-10(8)12-9/h7H,1-6,11H2
    • InChI Key: ADWFGCWLGGYQDN-UHFFFAOYSA-N
    • SMILES: S1C(CCCN)=CC2=C1CCC2

Computed Properties

  • Exact Mass: 181.09252066g/mol
  • Monoisotopic Mass: 181.09252066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 54.3Ų

3-{4H,5H,6H-cyclopentabthiophen-2-yl}propan-1-amine Pricemore >>

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